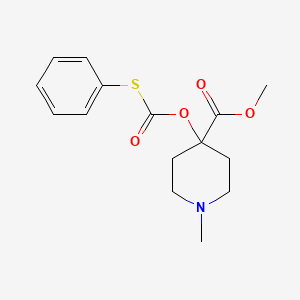
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, a hydroxyl group, a methyl ester, and a phenylthiocarbonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) typically involves multiple steps. One common synthetic route starts with the preparation of 4-hydroxy-1-methylpiperidine, which is then esterified with methanol to form the methyl ester. The final step involves the reaction of the methyl ester with phenylthiocarbonyl chloride to form the S-phenylthiocarbonate ester. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenylthiocarbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) involves its interaction with specific molecular targets. The phenylthiocarbonate group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-4-piperidinecarboxylic acid hydrochloride: Similar structure but lacks the phenylthiocarbonate ester group.
1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester: Similar piperidine ring structure but different ester and phenyl groups.
4-Phenyl-4-carbethoxypiperidine: Similar piperidine ring and phenyl group but different ester group.
Uniqueness
The uniqueness of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
102070-99-5 |
|---|---|
Molecular Formula |
C15H19NO4S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 1-methyl-4-phenylsulfanylcarbonyloxypiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-16-10-8-15(9-11-16,13(17)19-2)20-14(18)21-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
AFEAKHPNRXBSOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C(=O)OC)OC(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


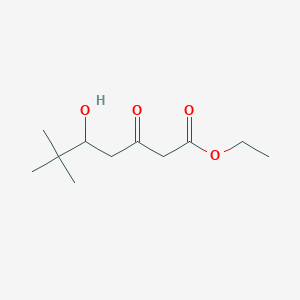
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)

![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
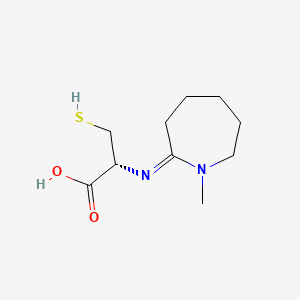
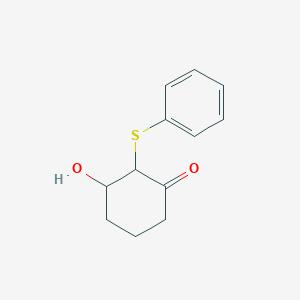
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
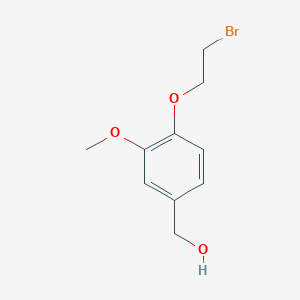

![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)

![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
